4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, including a cyano group, a diethylaminoethyl chain, and a benzo[d]thiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves several key steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 4-methoxy-7-methyl-2-aminobenzenethiol and a suitable carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Diethylaminoethyl Chain: This step involves the alkylation of the benzo[d]thiazole core with a diethylaminoethyl halide under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the cyano-substituted benzo[d]thiazole with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzo[d]thiazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or alcohols can be formed.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or cancers.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl chain may facilitate binding to biological membranes, while the benzo[d]thiazole moiety could interact with active sites of enzymes or receptors, modulating their activity. The cyano group might also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Uniqueness
Compared to similar compounds, 4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride may exhibit unique pharmacological properties due to the presence of the methoxy and methyl groups on the benzo[d]thiazole ring, which can influence its binding affinity and specificity for biological targets.
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S.ClH/c1-5-26(6-2)13-14-27(22(28)18-10-8-17(15-24)9-11-18)23-25-20-19(29-4)12-7-16(3)21(20)30-23;/h7-12H,5-6,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPDWFIYJYVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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